2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine

NMDA receptor polyamine pharmacology MK-801 binding

2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, also designated 1,5-(diethylamino)piperidine (1,5-DEAP) or 2,6-Piperidinediethanamine, is a synthetic, low-molecular-weight (171.28 g/mol) spermidine analogue (C9H21N3). First described by Reynolds (1992), the compound was designed as a conformationally restricted polyamine that activates the N-methyl-D-aspartate (NMDA) receptor-associated polyamine site with greater specificity than endogenous polyamines.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 143999-55-7
Cat. No. B126105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine
CAS143999-55-7
Synonyms1,5-(diethylamino)piperidine
1,5-DEAP
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESC1CC(NC(C1)CCN)CCN
InChIInChI=1S/C9H21N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h8-9,12H,1-7,10-11H2
InChIKeyZOULUQNTQXNCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine (CAS 143999-55-7) – Procurement-Relevant Identity and Pharmacological Classification


2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine, also designated 1,5-(diethylamino)piperidine (1,5-DEAP) or 2,6-Piperidinediethanamine, is a synthetic, low-molecular-weight (171.28 g/mol) spermidine analogue (C9H21N3) [1]. First described by Reynolds (1992), the compound was designed as a conformationally restricted polyamine that activates the N-methyl-D-aspartate (NMDA) receptor-associated polyamine site with greater specificity than endogenous polyamines [2]. Its piperidine scaffold constrains the ethylamine side chains, distinguishing it from linear polyamines such as spermidine and spermine.

Why Spermidine or Spermine Cannot Simply Replace 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine in NMDA Polyamine Site Research


Endogenous polyamines (spermidine, spermine) produce biphasic concentration–response curves at the NMDA receptor: low concentrations enhance [³H]MK-801 binding while concentrations >100 µM progressively inhibit it. This dual action confounds interpretation of polyamine site pharmacology. In contrast, 1,5-DEAP acts as a monophasic polyamine site agonist that enhances dizocilpine binding without detectable low-affinity inhibition, providing a cleaner pharmacological tool [1]. Substituting spermidine for DEAP in experiments investigating the stimulatory polyamine site therefore introduces an inhibitory component that can mask or distort the true agonist effect, rendering generic substitution scientifically invalid.

Quantitative Differentiation of 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine Against Closest Polyamine Comparators


Monophasic vs. Biphasic Modulation: DEAP Lacks the High-Concentration Inhibitory Phase That Confounds Spermidine and Spermine

In rat brain membranes, 1,5-DEAP increased [³H]dizocilpine ([³H]MK-801) binding with potency similar to spermidine and spermine, but critically did not exhibit the low-affinity inhibition characteristic of endogenous polyamines [1]. This monophasic enhancement profile was confirmed in a separate study using [¹²⁵I]MK-801, where DEAP only enhanced binding (EC₅₀ = 9.6 µM) without inhibition, whereas spermine and spermidine produced biphasic curves with enhancement below 100 µM and inhibition above 100 µM [2].

NMDA receptor polyamine pharmacology MK-801 binding

MK-801 Binding Enhancement Potency: DEAP (EC₅₀ 9.6 µM) vs. Spermidine (EC₅₀ 20.1 µM) vs. Spermine (EC₅₀ 4.3 µM)

In [¹²⁵I]MK-801 binding to rat brain membranes, 1,5-DEAP enhanced binding with an EC₅₀ of 9.6 µM [1]. A separate study using [³H]MK-801 binding to solubilized NMDA receptors reported EC₅₀ values of 20.1 µM for spermidine and 4.3 µM for spermine [2]. Thus, DEAP is approximately 2.1-fold more potent than spermidine but approximately 2.2-fold less potent than spermine in enhancing channel-pore ligand binding under comparable conditions.

NMDA receptor polyamine agonist ligand binding

Subunit-Selective Modulation: DEAP Inhibits NR1/NR2A Receptors (IC₅₀ 8.0 µM) While Spermidine and Spermine Are Inactive at This Subtype

In recombinant NR1a/NR2A receptors expressed in mouse fibroblasts, spermine and spermidine produced no enhancement of [¹²⁵I]MK-801 binding. In striking contrast, 1,5-DEAP inhibited [¹²⁵I]MK-801 binding to NR1a/NR2A receptors with an IC₅₀ of 8.0 µM, revealing a unique pharmacological action at this subunit combination [1]. This represents the first demonstration of a polyamine-site ligand producing a purely inhibitory effect at NR1/NR2A receptors.

NMDA receptor subtypes NR2A polyamine pharmacology

Arcaine Reversal Defines Pharmacological Specificity: DEAP Effects Are Fully Reversed by the Polyamine Site Antagonist Arcaine

All effects of 1,5-DEAP on [³H]dizocilpine binding could be reversed by the competitive polyamine site antagonist arcaine, confirming that DEAP acts specifically through the polyamine recognition site [1]. Quantitative arcaine sensitivity was characterized in a later study: arcaine inhibited [¹²⁵I]MK-801 binding in brain membranes with an IC₅₀ of 4.6 µM, and in NR1a/NR2A and NR1a/NR2B receptors with IC₅₀ values of 8.4 µM and 14.1 µM respectively [2]. DEAP decreased the apparent affinity of arcaine at both recombinant receptor preparations, demonstrating competitive interaction at the polyamine site.

arcaine polyamine antagonist NMDA receptor

Conformational Restriction Through Piperidine Scaffold: DEAP (4 Rotatable Bonds) vs. Spermidine (7 Rotatable Bonds) vs. Spermine (11 Rotatable Bonds)

1,5-DEAP incorporates a central piperidine ring that constrains the two ethylamine side chains, reducing the number of freely rotatable bonds to 4, compared with 7 for spermidine and 11 for spermine [1][2][3]. This 43% reduction in rotational freedom (vs. spermidine) and 64% reduction (vs. spermine) limits the conformational ensemble accessible to DEAP, likely contributing to its improved selectivity for the polyamine agonist site and the absence of low-affinity inhibitory interactions observed with flexible linear polyamines.

molecular flexibility structure-activity relationship polyamine analogue design

Verified Application Scenarios for 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine Based on Quantitative Evidence


NMDA Receptor Polyamine Site Pharmacology: Clean Agonist Without Inhibitory Confound

For laboratories studying the stimulatory effects of polyamines on NMDA receptor function, 1,5-DEAP provides a monophasic agonist signal. Unlike spermidine and spermine, which inhibit MK-801 binding at concentrations >100 µM [1], DEAP produces only enhancement (EC₅₀ 9.6 µM) with no detectable inhibition [2]. This property eliminates the need to titrate concentrations to avoid the inhibitory phase, simplifying experimental design and data interpretation.

Subunit-Selective NMDA Receptor Probing: NR1/NR2A-Selective Inhibitory Tool

In recombinant systems, DEAP uniquely inhibits [¹²⁵I]MK-801 binding at NR1a/NR2A receptors (IC₅₀ 8.0 µM) while endogenous polyamines produce no effect on this subtype [3]. This makes DEAP the only commercially available polyamine-site ligand capable of modulating NR2A-containing NMDA receptors, enabling researchers to dissect the contributions of NR2A vs. NR2B subunits in synaptic plasticity, excitotoxicity, and neurological disease models.

Polyamine Site Validation via Arcaine Competition Assays

DEAP effects are fully reversed by the competitive polyamine site antagonist arcaine, defining a robust arcaine-sensitive benchmark (arcaine IC₅₀ = 4.6 µM in brain membranes, 8.4 µM in NR1/NR2A, 14.1 µM in NR1/NR2B) [3]. Researchers can use the DEAP-arcaine pair as a validated agonist-antagonist system to confirm polyamine site engagement in novel assays, receptor mutants, or tissue preparations, ensuring pharmacological specificity.

Conformationally Restricted Scaffold for Polyamine Site SAR and Molecular Modeling

With 4 rotatable bonds compared to 7 (spermidine) and 11 (spermine), DEAP serves as a rigidity-enhanced template for structure-activity relationship (SAR) studies and computational docking at the NMDA receptor polyamine binding pocket [4][5]. Its reduced conformational entropy may facilitate higher-resolution mapping of the polyamine pharmacophore, accelerating the design of next-generation polyamine site modulators.

Quote Request

Request a Quote for 2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.